2-Fluoro-4-methyl-5-phenylpyridine
Overview
Description
2-Fluoro-4-methyl-5-phenylpyridine is a fluorinated pyridine derivative with the molecular formula C12H10FN This compound is of interest due to its unique chemical properties, which include the presence of a fluorine atom and a phenyl group attached to the pyridine ring
Mechanism of Action
Mode of Action
Pyridines, in general, are known to interact with their targets through various mechanisms, including binding to receptors or enzymes, disrupting membrane integrity, or acting as inhibitors or activators of certain biochemical processes . The exact mode of action for this compound would depend on its specific targets, which are currently unknown .
Biochemical Pathways
Pyridines are known to be involved in a wide range of biochemical processes, including signal transduction, enzymatic reactions, and ion channel regulation . The specific pathways affected by this compound would depend on its specific targets .
Pharmacokinetics
It is known that the compound has a molecular weight of 18721, which suggests that it may have good bioavailability .
Result of Action
Based on its structural similarity to other pyridines, it may have a range of potential effects, including modulation of receptor activity, alteration of enzyme function, or disruption of membrane integrity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4-methyl-5-phenylpyridine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methyl-5-phenylpyridine typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of Selectfluor®, a fluorinating agent, to introduce the fluorine atom into the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of fluorination and pyridine chemistry are applied, often involving large-scale reactions with appropriate safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-methyl-5-phenylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Addition Reactions: Electrophilic addition reactions can occur at the pyridine ring, especially at positions ortho and para to the fluorine atom.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation can produce pyridine N-oxides.
Scientific Research Applications
2-Fluoro-4-methyl-5-phenylpyridine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the methyl and phenyl groups.
4-Methyl-2-fluoropyridine: Similar structure but without the phenyl group.
5-Phenyl-2-fluoropyridine: Similar structure but without the methyl group.
Uniqueness
2-Fluoro-4-methyl-5-phenylpyridine is unique due to the combination of its fluorine, methyl, and phenyl substituents.
Properties
IUPAC Name |
2-fluoro-4-methyl-5-phenylpyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c1-9-7-12(13)14-8-11(9)10-5-3-2-4-6-10/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNPCYFFWBWWBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C2=CC=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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